molecular formula C9H5F2NO2 B3006740 Methyl 4-cyano-2,6-difluorobenzoate CAS No. 1376259-20-9

Methyl 4-cyano-2,6-difluorobenzoate

Cat. No.: B3006740
CAS No.: 1376259-20-9
M. Wt: 197.141
InChI Key: JNWKZRDYQQSUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-cyano-2,6-difluorobenzoate (MCDFB) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a member of the benzoate family and is a white crystalline powder with a molecular formula of C9H5F2NO2. MCDFB is an important intermediate in the synthesis of various organic compounds and has been extensively studied for its chemical and biological properties.

Scientific Research Applications

Single Crystal and Theoretical Analysis

Sharfalddin et al. (2020) conducted a study on methyl 4-hydroxybenzoate, an antimicrobial agent used in cosmetics and food preservatives, similar to Methyl 4-cyano-2,6-difluorobenzoate. Their research focused on single crystal X-ray structure and Hirshfeld surface analysis to understand intermolecular interactions and crystal packing, providing insights into the structural properties of similar compounds (Sharfalddin et al., 2020).

Catalytic Applications

Maleki and Ashrafi (2014) explored the use of a cyano compound in catalysis, specifically for the synthesis of tetrahydrobenzo[b]pyrans and pyrano[2,3-c]pyrazoles. This research highlights the potential of cyano compounds like this compound in catalyzing organic synthesis processes (Maleki & Ashrafi, 2014).

Optoelectronic Properties

Cao et al. (2018) investigated bicarbazole/cyanobenzene hybrid compounds for their optoelectronic properties, which can be related to this compound. Their study suggests potential applications in electronics and photonics due to adjustable energy levels and fluorescence characteristics (Cao et al., 2018).

Antitumor Evaluation

Ćaleta et al. (2009) synthesized cyano derivatives and evaluated their antiproliferative effect on tumor cell lines. This research indicates the potential of cyano compounds, like this compound, in pharmaceutical applications, especially in cancer treatment (Ćaleta et al., 2009).

AIE and AIEE Properties in Indolo[3,2-b]Carbazole Derivatives

Jia et al. (2013) synthesized indolo[3,2-b]carbazole derivatives with cyano-substituted groups, demonstrating aggregation-induced emission (AIE) and aggregation-induced enhanced emission (AIEE) properties. This study suggests the use of cyano compounds in developing materials with unique optical properties (Jia et al., 2013).

Safety and Hazards

“Methyl 4-cyano-2,6-difluorobenzoate” is classified under the GHS07 hazard class . It has the hazard statements H302, H312, H315, H319, H332, and H335 , indicating that it can cause harm if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Properties

IUPAC Name

methyl 4-cyano-2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWKZRDYQQSUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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